N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-3-nitrobenzamide
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Description
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide is 375.12190603 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical Properties
- Hydrazones, including compounds structurally related to N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide, have been synthesized and analyzed for their nonlinear optical properties. These compounds exhibit promising applications as optical limiters and switches due to their significant third-order nonlinear optical properties. This opens potential uses in developing optical devices leveraging their two-photon absorption capabilities (Naseema et al., 2010).
Corrosion Inhibition
- Novel Schiff bases, including those with structures similar to the queried compound, have been evaluated for their corrosion inhibiting effects on mild steel in acidic environments. These studies found that such compounds can significantly protect mild steel against corrosion, making them valuable in industrial applications where metal preservation is critical (Singh & Quraishi, 2016).
Antimicrobial and Antitumor Activity
- Research into hydrazide and oxadiazole derivatives, related to N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide, has highlighted their potential as antimicrobial and antitumor agents. These compounds exhibit significant inhibitory activity against various bacteria, fungi, and human tumor cell lines, suggesting their utility in developing new chemotherapeutic agents (Kaya et al., 2017).
Properties
IUPAC Name |
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-28-19-12-10-16(11-13-19)20(15-6-3-2-4-7-15)22-23-21(25)17-8-5-9-18(14-17)24(26)27/h2-14H,1H3,(H,23,25)/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTQTWPYKRRKIP-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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